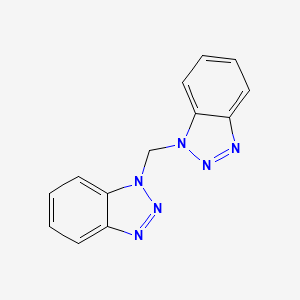

1H-Benzotriazole,1,1'-methylenebis-

Description

Contextualization within Benzotriazole (B28993) Chemistry

Benzotriazole itself, with the chemical formula C6H5N3, is a bicyclic aromatic compound. jocpr.comnist.gov The presence of three nitrogen atoms within the five-membered triazole ring, existing in tautomeric forms, is a key feature of its chemistry. ijnrd.orggsconlinepress.com This electron-rich system with a large conjugated structure is readily modified, making it a versatile scaffold in synthetic chemistry. ijnrd.org

1H-Benzotriazole,1,1'-methylenebis- is distinguished by the presence of a methylene (B1212753) bridge (-CH2-) linking the nitrogen atoms of two separate benzotriazole rings. This "bis-benzotriazole" structure creates a larger, more complex molecule with distinct properties compared to its parent compound. The specific point of attachment at the 1-position of each benzotriazole ring is crucial to its chemical behavior and reactivity.

Table 1: Physicochemical Properties of Benzotriazole

| Property | Value |

| Molecular Formula | C6H5N3 |

| Molecular Weight | 119.124 g/mol |

| Melting Point | 98.5-100 °C |

| Density | 1.36 g/cm³ |

| UV Absorbance | 286 nm |

| Data sourced from various chemical databases. jocpr.com |

Historical Perspectives on Synthetic Methodologies for Bis-Benzotriazole Compounds

The synthesis of benzotriazole and its derivatives has a long history, with the foundational method involving the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452) in acetic acid. gsconlinepress.comgsconlinepress.com This straightforward reaction proceeds through the formation of a monodiazonium intermediate, which then undergoes spontaneous cyclization. gsconlinepress.comijariie.com

The development of synthetic routes to bis-benzotriazole compounds like 1H-Benzotriazole,1,1'-methylenebis- has built upon these fundamental principles. A common and effective method for creating such methylene-bridged compounds is through condensation reactions. For instance, a general approach involves the reaction of a benzotriazole derivative with formaldehyde (B43269) and an amine. sylzyhg.com

Over the years, synthetic methodologies have evolved to improve efficiency and regioselectivity. Solvent-free techniques, often utilizing microwave irradiation in the presence of catalysts like K2CO3, SiO2, and tetrabutylammonium (B224687) bromide (TBAB), have been developed for the N-alkylation of benzotriazole, offering a more environmentally friendly and rapid route to these compounds. gsconlinepress.comgsconlinepress.com These advancements have been crucial in facilitating the exploration of the properties and applications of more complex benzotriazole derivatives.

Scope and Significance in Contemporary Chemical Science

The unique structure of 1H-Benzotriazole,1,1'-methylenebis- and related bis-benzotriazole compounds has garnered significant interest in modern chemical research. These compounds serve as important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The resulting metal-organic frameworks and coordination polymers have potential applications in catalysis, materials science, and as magnetic materials.

Furthermore, the benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Derivatives of benzotriazole have been investigated for their potential as antimicrobial, antifungal, antiviral, and antitumor agents. ijnrd.orgnih.govijpsjournal.com The ability to functionalize the benzotriazole rings in 1H-Benzotriazole,1,1'-methylenebis- allows for the systematic modification of its properties, making it a valuable building block in the design and synthesis of new therapeutic agents and other functional molecules. ijnrd.orggsconlinepress.com The compound also finds application as a metal deactivator and corrosion inhibitor, a property shared with the parent benzotriazole. sylzyhg.com

Structure

3D Structure

Properties

CAS No. |

88064-00-0 |

|---|---|

Molecular Formula |

C13H10N6 |

Molecular Weight |

250.26 g/mol |

IUPAC Name |

1-(benzotriazol-1-ylmethyl)benzotriazole |

InChI |

InChI=1S/C13H10N6/c1-3-7-12-10(5-1)14-16-18(12)9-19-13-8-4-2-6-11(13)15-17-19/h1-8H,9H2 |

InChI Key |

AHJLYTGICCGNSJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=NN2CN3C4=CC=CC=C4N=N3 |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CN3C4=CC=CC=C4N=N3 |

Other CAS No. |

88064-00-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1h Benzotriazole,1,1 Methylenebis

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of the N1,N1'-isomer of methylenebis(benzotriazole) is a key challenge, given the potential for substitution at the N2 position of the benzotriazole (B28993) ring. Researchers have developed several strategies to control the regioselectivity of the reaction between benzotriazole and a methylene (B1212753) source.

Multi-component Reaction Approaches

One-pot, multi-component reactions offer an efficient route to 1H-Benzotriazole,1,1'-methylenebis- and its derivatives. These methods are advantageous due to their atom economy and reduced number of purification steps. A common approach involves the reaction of 1H-benzotriazole, an aldehyde (such as formaldehyde), and sometimes a third component like an amine or a thiol.

The reaction of benzotriazole with formaldehyde (B43269) is a foundational method for introducing the methylene bridge. The reaction can be carried out under various conditions, often with control over the stoichiometry to favor the formation of the desired bis-adduct. For instance, the reaction of two equivalents of benzotriazole with one equivalent of formaldehyde can yield 1,1'-methylenebis(1H-benzotriazole). The choice of solvent and temperature can influence the outcome and selectivity of the reaction.

A notable multi-component synthesis involves the reaction of benzotriazole, an aldehyde, and an amine, which can lead to various products depending on the stoichiometry and reaction conditions. While this can be a versatile method for creating a range of N-substituted benzotriazole derivatives, careful control is necessary to selectively synthesize 1H-Benzotriazole,1,1'-methylenebis-.

| Reactants | Reagents/Catalyst | Solvent | Product | Yield (%) | Reference |

| 1H-Benzotriazole, Formaldehyde | None | Water | 1,1'-Methylenebis(1H-benzotriazole) | Not specified | |

| 1H-Benzotriazole, Benzaldehyde (B42025), bis(benzotriazol-1-yl)methanone (B1598607) | CoCl₂ | Neat | bis(benzotriazol-1-yl)phenylmethane | Not specified | sciforum.net |

Table 1: Examples of Multi-component Reactions for the Synthesis of Methylene-bridged Benzotriazole Derivatives.

Catalytic Pathways for Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of 1H-Benzotriazole,1,1'-methylenebis-. Both acid and metal catalysts have been employed to facilitate the formation of the methylene bridge.

A significant development in this area is the cobalt-catalyzed reaction of bis(benzotriazol-1-yl)methanone with aldehydes to produce substituted bis(benzotriazol-1-yl)methane derivatives. sciforum.net This method involves the formation of a C-C bond and proceeds under neat conditions, highlighting a move towards more sustainable synthetic practices. The proposed mechanism suggests that the coordination of the cobalt catalyst to the nitrogen atoms of the benzotriazole rings is key to activating the molecule for the reaction. sciforum.net

Other catalytic systems, including the use of Lewis acids, have also been explored to promote the condensation of benzotriazole with formaldehyde or its equivalents. These catalysts can activate the carbonyl group of formaldehyde, making it more susceptible to nucleophilic attack by the benzotriazole nitrogen.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |

| CoCl₂ | bis(benzotriazol-1-yl)methanone, Benzaldehyde | Neat | 150 | Not specified | sciforum.net |

| CoCl₂ | bis(benzotriazol-1-yl)methanone, Pyridine-2-carboxaldehyde | Neat | 85 | Not specified | sciforum.net |

| B(C₆F₅)₃ | Benzotriazole, Diazoalkanes | Not specified | Not specified | Good to excellent | rsc.org |

Table 2: Catalytic Methods for the Synthesis of Methylene-bridged Benzotriazole Derivatives.

Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop greener synthetic routes to 1H-Benzotriazole,1,1'-methylenebis-. A key aspect of this is the use of solvent-free (neat) reaction conditions, which eliminates the need for potentially hazardous organic solvents, reduces waste, and can simplify product purification. The aforementioned cobalt-catalyzed synthesis is a prime example of a neat reaction. sciforum.net

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing energy consumption and waste generation. tsijournals.comsioc-journal.cn The use of reusable catalysts is another important consideration. While not extensively reported for this specific compound, the exploration of solid-supported or recyclable catalysts is a promising avenue for future research to enhance the environmental benignity of the synthesis.

Reaction Mechanism Elucidation

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and controlling product selectivity. The formation of 1H-Benzotriazole,1,1'-methylenebis- primarily involves the N-alkylation of the benzotriazole ring with a formaldehyde equivalent.

The generally accepted mechanism for the reaction of benzotriazole with formaldehyde begins with the nucleophilic attack of a nitrogen atom of the benzotriazole ring on the electrophilic carbonyl carbon of formaldehyde. This initial step leads to the formation of a hydroxymethyl intermediate, 1-(hydroxymethyl)benzotriazole. This intermediate is often isolable but can react further.

In the presence of a second equivalent of benzotriazole, the hydroxymethyl group can be activated, typically under acidic or catalytic conditions, to form a carbocationic intermediate or an N-acyliminium-like species. This electrophilic species is then attacked by the nitrogen of the second benzotriazole molecule, leading to the formation of the methylene bridge and yielding 1H-Benzotriazole,1,1'-methylenebis-. The regioselectivity of this second attack (N1 vs. N2) is a critical factor determining the final product distribution.

Transition State Analysis in Formation Reactions

Detailed experimental or computational studies specifically analyzing the transition states in the formation of 1H-Benzotriazole,1,1'-methylenebis- are not extensively available in the current literature. Such studies would be invaluable for a deeper understanding of the reaction kinetics and the factors governing regioselectivity. Transition state analysis would likely focus on the energetics of the nucleophilic attack of the second benzotriazole molecule on the activated hydroxymethyl intermediate. Factors such as the nature of the catalyst, the solvent, and the electronic and steric properties of any substituents on the benzotriazole ring would be expected to influence the geometry and energy of the transition state, thereby dictating whether the N1 or N2 product is preferentially formed.

Computational Studies on Reaction Energetics

While computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the properties and degradation of benzotriazole and its derivatives, there is a notable lack of research focused on the reaction energetics of the formation of 1H-Benzotriazole,1,1'-methylenebis-. nih.gov Computational modeling could provide significant insights into the thermodynamics and kinetics of the reaction, including the relative stabilities of the N1,N1'-, N1,N2'-, and N2,N2'-isomers, and the energy barriers associated with their formation. Such studies would complement experimental findings and aid in the rational design of more efficient and selective synthetic methods. For instance, theoretical calculations on related benzotriazole derivatives have been used to understand their electronic structure and reactivity. jocpr.com

Kinetic Investigations of Synthetic Processes

A comprehensive understanding of the reaction kinetics is fundamental to optimizing the synthesis of 1H-Benzotriazole,1,1'-methylenebis-. While detailed quantitative kinetic data such as rate constants and activation energies for the direct synthesis of this specific compound are not extensively documented in publicly available literature, kinetic insights can be inferred from mechanistic studies of the reaction between benzotriazole and aldehydes, particularly formaldehyde.

The formation of 1H-Benzotriazole,1,1'-methylenebis- proceeds via a multi-step process. The initial step involves the reaction of 1H-Benzotriazole with formaldehyde to form an intermediate, 1-(hydroxymethyl)benzotriazole. This intermediate is then subject to a subsequent nucleophilic attack by a second molecule of 1H-Benzotriazole, displacing the hydroxyl group to form the final methylene-bridged product.

An important kinetic aspect of the synthesis is the relative rate of the two principal reaction steps. Research on the reaction of benzotriazole with various aromatic aldehydes has shown a strong tendency to form the bis-benzotriazole adduct, even when an excess of the aldehyde is used. This observation implies that the second step of the reaction—the conversion of the intermediate (1-(hydroxyalkyl)benzotriazole) to the final product—is kinetically favored and likely proceeds at a faster rate than the initial formation of the intermediate. The mechanism involves the protonation of the hydroxyl group in the intermediate, followed by the elimination of water to form a reactive carbocation, which is then rapidly attacked by another benzotriazole molecule.

While specific rate constants are not available, reaction conditions reported in synthetic protocols provide an indirect measure of the process kinetics. For the synthesis of related benzotriazole derivatives, reaction times can range from a few hours to several hours at elevated temperatures (e.g., 85-110°C) to ensure completion and high yields. google.com

The table below summarizes findings from studies on the reaction of benzotriazole with formaldehyde, which provide a basis for understanding the kinetic profile of 1H-Benzotriazole,1,1'-methylenebis- synthesis.

| Reactants | Solvent | Temperature | Observations & Inferred Kinetic Insights |

| 1H-Benzotriazole, Formaldehyde, Primary Aliphatic Amines | Water | 20°C | The reaction proceeds readily at room temperature, suggesting a low overall activation energy for the multi-step process. researchgate.netresearchgate.net |

| 1H-Benzotriazole, Aromatic Aldehydes | Not specified | Not specified | The reaction consistently yields the bis-adduct, indicating the second reaction step is faster than the first. |

| 1H-Benzotriazole, Formaldehyde | Chloroform | Reflux | The initial formation of 1-hydroxymethylbenzotriazole is a key step, which can be converted to a more reactive intermediate. |

Coordination Chemistry and Ligand Design Incorporating 1h Benzotriazole,1,1 Methylenebis Scaffolds

Complexation Behavior with Transition Metals

The complexation of 1H-Benzotriazole,1,1'-methylenebis- with transition metals is anticipated to be a rich area of study, offering unique possibilities due to its dual coordinating sites. Although direct experimental data is not currently available, its behavior can be inferred from the extensive research on 1H-benzotriazole and its N-substituted derivatives. mdpi.com

Ligand Field Theory Applications

At present, there are no specific applications of Ligand Field Theory (LFT) reported for complexes of 1H-Benzotriazole,1,1'-methylenebis-. However, based on the behavior of simpler benzotriazole (B28993) ligands, we can anticipate how LFT could be applied to its prospective complexes.

1H-benzotriazole typically acts as a monodentate ligand, coordinating through one of the nitrogen atoms of the triazole ring. mdpi.com In the case of 1H-Benzotriazole,1,1'-methylenebis-, the two benzotriazole units, linked by a flexible methylene (B1212753) bridge, could coordinate to a single metal center as a chelating ligand or bridge two different metal centers. The coordination mode would significantly influence the geometry of the resulting complex and, consequently, the d-orbital splitting, which is the central concept of LFT.

The flexibility of the methylene linker would allow for the formation of various coordination geometries, such as tetrahedral or octahedral, depending on the metal ion and reaction conditions. mdpi.com The N-donor atoms of the benzotriazole units are expected to create a weak to moderate ligand field, which would be reflected in the electronic spectra and magnetic properties of the complexes.

Spectroscopic Signatures in Metal Complexes

Specific spectroscopic data for metal complexes of 1H-Benzotriazole,1,1'-methylenebis- are not documented. However, the coordination of 1H-benzotriazole to a metal ion typically induces characteristic shifts in its spectroscopic signatures. These shifts provide valuable information about the nature of the metal-ligand bond. We can predict similar changes for the title compound.

Infrared (IR) Spectroscopy: Upon coordination, the IR spectrum of 1H-Benzotriazole,1,1'-methylenebis- is expected to show shifts in the vibrational frequencies of the triazole ring. The N-N and C-N stretching vibrations would be particularly affected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra of diamagnetic complexes, the signals of the protons and carbons of the benzotriazole rings, as well as the methylene bridge, would likely experience shifts upon coordination. The magnitude and direction of these shifts would provide insights into the coordination mode and the electronic effects of the metal center.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes with 1H-Benzotriazole,1,1'-methylenebis- would be expected to display d-d transitions, the energies of which would depend on the metal ion and the geometry of the complex. Charge transfer bands may also be observed.

| Spectroscopic Technique | Expected Observations upon Coordination of 1H-Benzotriazole,1,1'-methylenebis- |

| Infrared (IR) | Shifts in N-N and C-N stretching frequencies of the triazole rings. |

| NMR (¹H, ¹³C) | Chemical shift changes for protons and carbons of the benzotriazole rings and the methylene bridge. |

| UV-Visible | Appearance of d-d electronic transitions and potential charge transfer bands. |

Structural Elucidation via X-ray Diffraction of Metal Complexes

While the crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, a related ligand, has been reported, there are no published X-ray diffraction studies for metal complexes of 1H-Benzotriazole,1,1'-methylenebis-. nih.gov However, based on the known coordination chemistry of 1H-benzotriazole, we can predict potential structural features.

1H-benzotriazole is known to form a variety of coordination complexes with different metal ions, exhibiting diverse coordination numbers and geometries. mdpi.comrsc.org The bis-chelating nature of 1H-Benzotriazole,1,1'-methylenebis- could lead to the formation of stable five- or six-membered chelate rings with a metal ion. Alternatively, it could act as a bridging ligand to form one-, two-, or three-dimensional coordination polymers. The flexible methylene spacer would play a crucial role in determining the final architecture.

| Metal Ion | Potential Coordination Number | Potential Geometry | Reference for Parent Benzotriazole |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral | asianpubs.org |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | rsc.org |

| Zn(II) | 4 | Tetrahedral | mdpi.com |

| Mn(II) | 6 | Octahedral | rsc.org |

Supramolecular Assembly Driven by Metal-Ligand Interactions

The design of supramolecular architectures through the self-assembly of metal ions and organic ligands is a rapidly expanding field. The bitopic and flexible nature of 1H-Benzotriazole,1,1'-methylenebis- makes it a promising candidate for the construction of novel supramolecular structures.

Self-Assembly Principles and Architectures

The principles of self-assembly in coordination chemistry rely on the directional nature of metal-ligand bonds to create ordered structures. For 1H-Benzotriazole,1,1'-methylenebis-, its ability to bridge two metal centers is the key to forming extended networks. Depending on the coordination geometry of the metal ion and the conformational flexibility of the ligand, a variety of architectures, including discrete molecular cages, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks, could potentially be assembled. The study of related bis(1H-benzotriazol-1-ylmethyl)arene ligands has shown their utility in the self-assembly of helicates, where the metal ion coordinates to the N3-nitrogen of the benzotriazole ring. nih.gov

Catalytic Applications of 1H-Benzotriazole,1,1'-methylenebis- Metal Complexes

Chemo- and Enantioselective Catalysis:The ability of chiral versions of these complexes to control the selectivity of chemical transformations.

remains unpublished or uninvestigated. Therefore, a detailed and authoritative article on this specific topic cannot be generated at this time. This highlights a potential area for future research within the field of organometallic catalysis.

Advanced Material Science Applications of 1h Benzotriazole,1,1 Methylenebis Derivatives

Polymer Science and Engineering

The bifunctional nature of 1H-Benzotriazole,1,1'-methylenebis- allows it to be incorporated into polymeric materials to create advanced, functional plastics and coatings. Its two benzotriazole (B28993) moieties can act independently or cooperatively to impart desirable characteristics to a polymer matrix.

Role as Monomers and Crosslinking Agents

The structure of 1H-Benzotriazole,1,1'-methylenebis- makes it a suitable candidate to act as a monomer or a building block in the synthesis of certain types of polymers. Each benzotriazole ring contains nitrogen atoms with lone pairs of electrons, allowing them to act as ligands that can coordinate with metal ions. This capability enables the compound to serve as a bidentate (two-toothed) linker, connecting metal centers to form one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com In such a role, the 1,1'-methylenebis- unit becomes an integral part of the repeating unit in the polymer chain.

Furthermore, this same coordinating ability allows the molecule to function as a crosslinking agent. When blended into a polymer matrix that also contains dispersed metal ions, the 1H-Benzotriazole,1,1'-methylenebis- can bridge different polymer chains by simultaneously coordinating with metal centers attached to separate chains. This creates a networked structure, enhancing the mechanical strength and thermal stability of the material.

Integration into Polymer Backbones and Networks

The integration of 1H-Benzotriazole,1,1'-methylenebis- into polymer backbones is most directly achieved through the formation of coordination polymers. researchgate.netmdpi.com In this architecture, the molecule does not attach to a pre-existing carbon-based polymer chain but rather forms the backbone itself, alternating with metal ions. The resulting material is a metal-organic network where the properties are a hybrid of the organic linker and the metal cation.

The synthesis of these polymers typically involves reacting a metal salt with the 1H-Benzotriazole,1,1'-methylenebis- ligand in a suitable solvent. The resulting structure can be crystalline and possess a well-defined porous architecture, a feature that is highly sought after for applications in catalysis and gas storage. The methylene (B1212753) bridge provides a degree of flexibility to the ligand, influencing the final geometry of the polymer network.

Functional Polymer Architectures

A primary application of incorporating benzotriazole derivatives into polymers is to create materials with enhanced stability against environmental degradation. Benzotriazoles are renowned for their ability to absorb ultraviolet (UV) radiation. everlight-uva.commpi.eu When 1H-Benzotriazole,1,1'-methylenebis- is physically blended into plastics or coatings, it functions as a potent UV stabilizer. mpi.eunih.gov The molecule absorbs harmful UV light and dissipates the energy as heat through a harmless chemical process, preventing the UV rays from breaking the chemical bonds within the polymer matrix. researchgate.net This protects the material from discoloration, gloss loss, and embrittlement. everlight-uva.com

The compound also acts as an antioxidant, protecting polymers from degradation caused by oxidation. This dual functionality makes it highly effective in applications such as clear coats for the automotive industry, durable outdoor plastics, and protective films where maintaining optical and mechanical properties over the long term is crucial.

| Polymer Application | Function of 1H-Benzotriazole,1,1'-methylenebis- | Resulting Property |

|---|---|---|

| Plastics (e.g., Polyolefins, Polycarbonate) | UV Absorber, Antioxidant | Prevents yellowing, maintains mechanical strength and flexibility. everlight-uva.com |

| Automotive & Industrial Coatings | UV Stabilizer, Photostabilizer | Prevents gloss reduction, surface chalking, and delamination. mpi.eunih.gov |

| Adhesives and Sealants | Stabilizer | Enhances long-term durability and weather resistance. |

| Coordination Polymers | Monomeric Ligand | Forms stable, functional metal-organic networks. mdpi.com |

Surface Science and Interface Modification

The interaction of 1H-Benzotriazole,1,1'-methylenebis- with metal surfaces is a key area of its application, primarily in corrosion inhibition and surface functionalization. The two benzotriazole rings provide robust anchoring points to a metal substrate.

Adsorption Mechanisms on Metal Surfaces

The protective action of benzotriazole derivatives on metal surfaces, particularly copper and its alloys, is due to their ability to form a stable, passivating film via adsorption. The primary mechanism for this adsorption is chemisorption. researchgate.netresearchgate.net

In this process, the nitrogen atoms of the benzotriazole rings donate their lone pairs of electrons to vacant d-orbitals of the surface metal atoms. This forms a coordinate covalent bond, resulting in a stable surface complex. For 1H-Benzotriazole,1,1'-methylenebis-, its bidentate nature allows it to chelate or bridge metal atoms on the surface, forming an even more stable and dense protective layer compared to its monodentate counterpart, 1H-Benzotriazole. This adsorbed layer acts as a physical barrier, isolating the metal from corrosive agents in the environment. Studies on the parent 1H-benzotriazole have shown that its adsorption on copper follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net

| Metal Substrate | Primary Adsorption Mechanism | Nature of Protective Film | Supporting Evidence |

|---|---|---|---|

| Copper | Chemisorption | Formation of a stable Cu(I)-benzotriazole complex monolayer. | Adsorption follows Langmuir isotherm. researchgate.net |

| Mild Steel | Mixed (Chemisorption & Physisorption) | Coordination of nitrogen atoms with iron; less stable than on copper. researchgate.net | Adsorption follows Langmuir and El-Awady isotherms. researchgate.net |

| Aluminum | Physisorption | Weaker, less stable film compared to copper and steel. researchgate.netresearchgate.net | Destabilization of the passive film can occur under flow conditions. researchgate.net |

Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. While specific studies on the fabrication of SAMs from 1H-Benzotriazole,1,1'-methylenebis- are not widely documented, its molecular structure makes it an excellent candidate for this purpose. The formation of the protective film during corrosion inhibition is, in essence, a form of self-assembly. researchgate.net

The two benzotriazole groups provide strong anchoring points to a metal surface. The methylene linker offers conformational flexibility, allowing the molecules to arrange themselves into a densely packed, ordered layer. The fabrication of such a SAM would typically involve immersing a clean, smooth metal substrate (like gold, copper, or palladium) into a dilute solution of 1H-Benzotriazole,1,1'-methylenebis-. The strong affinity between the nitrogen atoms and the metal drives the spontaneous assembly of the monolayer. The resulting surface would be highly passivated and could be further functionalized if the benzotriazole rings were modified with other chemical groups. The stability of such SAMs is expected to be high due to the bidentate chelation effect of the molecule on the surface. nih.gov

Interfacial Reactivity and Stability Studies

The interfacial behavior of benzotriazole derivatives is central to their application as surface-modifying agents, particularly in the prevention of metal corrosion. While specific research on 1H-Benzotriazole,1,1'-methylenebis- is limited, its interfacial reactivity and stability can be inferred from the extensive studies on its parent compound, 1H-Benzotriazole (BTA).

The primary mechanism of action for BTA and its derivatives at a metal surface, such as copper or steel, involves the formation of a protective, passive film. This film is established through a combination of physisorption and chemisorption. The nitrogen atoms within the triazole ring act as electron donors, facilitating the coordination of the molecule to the metal surface. This interaction leads to the formation of a dense, polymeric complex layer that acts as a physical barrier, isolating the metal from the corrosive environment. copper.orgresearchgate.net

For 1H-Benzotriazole,1,1'-methylenebis-, the presence of two benzotriazole units connected by a flexible methylene linker suggests the potential for forming a more cross-linked and stable protective film compared to monomeric BTA. This bidentate nature could allow for stronger and more comprehensive surface coverage, enhancing its stability and durability under harsh conditions. The stability of such films is a critical factor in their effectiveness. Studies on BTA have shown that the protective layer is stable across a range of pH values and temperatures, though extreme conditions can lead to its degradation. mdpi.comresearchgate.net The enhanced surface binding anticipated for the methylenebis derivative would likely translate to improved thermal and chemical stability of the protective interface.

Key research findings on the stability of related benzotriazole derivatives are summarized in the table below.

| Derivative | Substrate | Environment | Key Stability Findings |

| 1H-Benzotriazole (BTA) | Copper | Aqueous NaCl | Forms a stable, thin protective film that inhibits corrosion. copper.org |

| 5-methyl-1H-benzotriazole | GCr15 Bearing Steel | Acidic H2O2 slurry | Demonstrates superior corrosion inhibition and film stability compared to BTA. researchgate.net |

| 1H-Benzotriazole (BTA) | Mild Steel | 1M HCl | Adsorption follows Langmuir isotherm, forming a stable protective film. |

| 1H-Benzotriazole (BTA) | - | UV irradiation | Shows high stability, making it suitable for UV absorber applications. mdpi.comresearchgate.net |

Nanomaterial Integration

Functionalization of Nanoparticles

The functionalization of nanoparticles with organic ligands is a widely used strategy to enhance their stability, dispersibility, and to introduce new functionalities. The nitrogen-rich benzotriazole groups of 1H-Benzotriazole,1,1'-methylenebis- are expected to exhibit a strong affinity for the surfaces of various metallic and metal oxide nanoparticles, such as gold, silver, copper oxide, and zinc oxide.

By anchoring to the nanoparticle surface, these molecules can prevent agglomeration and improve the compatibility of the nanoparticles with polymer matrices or biological systems. Furthermore, the inherent properties of the benzotriazole units, such as UV absorption and corrosion inhibition, can be imparted to the nanoparticles. For instance, nanoparticles functionalized with 1H-Benzotriazole,1,1'-methylenebis- could be developed for applications in UV-protective coatings or as corrosion-inhibiting additives in lubricants and coatings.

The functionalization process typically involves the reaction of the nanoparticles with a solution of the ligand. The resulting properties of the functionalized nanoparticles would depend on factors such as the size and type of the nanoparticle core, the surface coverage of the ligand, and the specific binding interactions.

A hypothetical data table illustrating the potential properties of nanoparticles functionalized with 1H-Benzotriazole,1,1'-methylenebis- is presented below.

| Nanoparticle Core | Functionalizing Agent | Average Particle Size (nm) | Surface Functionality | Potential Application |

| Silver (Ag) | 1H-Benzotriazole,1,1'-methylenebis- | 20-30 | Corrosion Resistance | Additive in conductive inks |

| Zinc Oxide (ZnO) | 1H-Benzotriazole,1,1'-methylenebis- | 30-50 | UV Absorption | UV-protective nanocomposite films |

| Copper Oxide (CuO) | 1H-Benzotriazole,1,1'-methylenebis- | 40-60 | Enhanced Stability | Antifouling coatings |

| Iron Oxide (Fe3O4) | 1H-Benzotriazole,1,1'-methylenebis- | 15-25 | Improved Dispersibility | Magnetic polymer composites |

Hybrid Nanocomposite Development

Hybrid nanocomposites, which combine the properties of a polymer matrix with those of nanofillers, can exhibit significantly enhanced performance compared to their individual components. 1H-Benzotriazole,1,1'-methylenebis-, with its two reactive benzotriazole ends and a linking methylene group, is a promising candidate for the development of advanced hybrid nanocomposites.

This molecule can act as a multifunctional additive. It can serve as a cross-linking agent, connecting polymer chains through interactions with the benzotriazole rings, thereby improving the mechanical strength and thermal stability of the composite. Additionally, its inherent corrosion inhibiting and UV stabilizing properties can be conferred to the bulk polymer matrix.

For example, incorporating 1H-Benzotriazole,1,1'-methylenebis- into an epoxy or polyurethane matrix could result in a nanocomposite with superior durability, weather resistance, and protective properties for the underlying substrate. The development of such nanocomposites would involve dispersing the derivative, along with any nanoparticles, within the polymer precursor before curing. The performance of the resulting hybrid nanocomposite would be influenced by the concentration of the derivative, the degree of dispersion, and the interfacial interactions between the components.

The following table summarizes potential research findings for hybrid nanocomposites incorporating 1H-Benzotriazole,1,1'-methylenebis-.

| Polymer Matrix | Filler/Additive | Additive Conc. (wt%) | Key Property Enhancement |

| Epoxy Resin | 1H-Benzotriazole,1,1'-methylenebis- | 1.5 | Increased thermal stability and corrosion resistance |

| Polyurethane | 1H-Benzotriazole,1,1'-methylenebis- & ZnO Nanoparticles | 2.0 (total) | Enhanced UV resistance and mechanical strength |

| Acrylic | 1H-Benzotriazole,1,1'-methylenebis- | 1.0 | Improved adhesion and surface protection |

| Polystyrene | 1H-Benzotriazole,1,1'-methylenebis- | 0.5 | Reduced photodegradation and yellowing |

Computational studies are prevalent for 1H-Benzotriazole (BTA) and its derivatives like 4-methyl-1H-benzotriazole and 5-methyl-benzotriazole, often exploring their efficacy as corrosion inhibitors, their degradation pathways, and electronic properties. nih.govresearchgate.net For instance, research has utilized DFT and MD simulations to understand the adsorption of benzotriazole derivatives on metal surfaces and to calculate quantum chemical parameters to predict their inhibition efficiency. researchgate.net Furthermore, theoretical calculations have been employed to investigate the degradation mechanisms of benzotriazoles in aqueous environments. nih.gov

Studies on the fundamental electronic structure and tautomerism of 1H-Benzotriazole have been performed using ab initio methods. researchgate.net These investigations provide insights into molecular stability, ionization energies, and vibronic transitions. researchgate.net

In the broader context of computational chemistry, molecular dynamics simulations are a powerful tool for understanding the behavior of complex molecules. Such simulations have been applied to various triazole derivatives to study their interaction with biological targets or their aggregation behavior in solution. nih.govnih.gov

However, the specific molecule of interest, 1H-Benzotriazole, 1,1'-methylenebis-, which features two benzotriazole units linked at the N1 position by a methylene bridge, does not appear to have been the subject of dedicated theoretical studies that would provide the detailed data required for the requested analysis of its electronic structure, reactivity, and conformational dynamics. Research is available for isomers such as 5,5'-methylenebis(1H-benzotriazole), but the difference in the linkage point (carbon vs. nitrogen) results in fundamentally different molecular and electronic structures.

Due to the lack of specific published data for 1H-Benzotriazole, 1,1'-methylenebis-, it is not possible to provide a detailed article on its theoretical and computational chemistry based on the requested outline.

Theoretical and Computational Chemistry of 1h Benzotriazole,1,1 Methylenebis

Spectroscopic Feature Simulations

However, the methodologies for such simulations are well-established and are routinely applied to benzotriazole (B28993) derivatives. These computational techniques provide valuable insights into molecular structure, electronic properties, and spectroscopic profiles.

Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for simulating a range of spectroscopic data. For instance, Gauge-Including Atomic Orbital (GIAO) calculations, often performed using DFT methods like B3LYP with basis sets such as 6-311++G**, are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical calculations can help in the precise assignment of experimental NMR signals. researchgate.net

Similarly, simulations of infrared (IR) and Raman spectra are typically carried out using DFT to calculate vibrational frequencies. jocpr.comconicet.gov.ar These theoretical spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. jocpr.com For related benzotriazole compounds, such analyses have been crucial in confirming their structures. jocpr.com

For the simulation of electronic spectra, such as UV-Vis absorption, TD-DFT is the method of choice. innspub.net It allows for the prediction of electronic transitions, which are observed as absorption maxima in the experimental spectrum. innspub.netprocess-insights.com The calculated HOMO-LUMO energy gap can also provide an indication of the electronic excitation energy. innspub.net

Although specific data tables for 1H-Benzotriazole, 1,1'-methylenebis- are not available, the table below illustrates the type of data that would be generated from such computational studies, based on findings for closely related benzotriazole derivatives.

Table 1: Illustrative Simulated Spectroscopic Data for a Benzotriazole Derivative

| Spectroscopic Technique | Simulated Parameter | Illustrative Value | Computational Method |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 8.0 | GIAO/DFT |

| ¹³C NMR | Chemical Shift (ppm) | 110 - 145 | GIAO/DFT |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3100-3000 (aromatic C-H stretch), 1600-1450 (C=C stretch) | DFT |

| UV-Vis Spectroscopy | Absorption Maximum (nm) | ~250-300 | TD-DFT |

This table is for illustrative purposes only and does not represent actual simulated data for 1H-Benzotriazole, 1,1'-methylenebis-.

The professional execution of these simulations would provide a foundational understanding of the spectroscopic properties of 1H-Benzotriazole, 1,1'-methylenebis-, and would be a valuable complement to experimental characterization.

Derivatization Strategies and Functional Group Transformations of 1h Benzotriazole,1,1 Methylenebis

C-H Activation and Functionalization

The methylene (B1212753) bridge in 1H-Benzotriazole,1,1'-methylenebis- represents a primary site for C-H activation and subsequent functionalization. The acidic nature of the methylene protons, flanked by two electron-withdrawing benzotriazole (B28993) moieties, facilitates deprotonation and the introduction of various substituents.

A notable strategy for functionalizing this methylene carbon involves a cobalt-catalyzed reaction. For instance, the reaction of (benzotriazol-1-yl)methanone with aldehydes, such as benzaldehyde (B42025) or pyridine-2-carboxaldehyde, in the presence of CoCl2 as a catalyst under neat conditions, yields bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane, respectively. semanticscholar.orgmdpi.com This cobalt-catalyzed C-C bond formation highlights a method to introduce aryl or heteroaryl groups at the methylene bridge, transforming it into a tertiary carbon center. semanticscholar.orgmdpi.com

The reactivity of the methylene bridge can be further exploited through lithiation. Treatment of N-substituted benzotriazoles containing a methylene group adjacent to the benzotriazole ring with organolithium reagents, such as n-butyllithium, generates a stabilized carbanion. This anion can then react with various electrophiles. For example, the anion derived from 1-( researchgate.netresearchgate.nettsijournals.comoxadiazol-2-ylmethyl)-1H-benzotriazole undergoes Michael addition with ethyl crotonate and alkylation with benzyl (B1604629) bromide. researchgate.net This demonstrates the potential for introducing a wide array of functional groups, including alkyl and carbonyl moieties, onto the methylene bridge of 1H-Benzotriazole,1,1'-methylenebis- derivatives.

Table 1: Examples of C-H Functionalization Reactions on Methylene-Bridged Benzotriazole Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| (Benzotriazol-1-yl)methanone, Benzaldehyde | CoCl2 | Bis(benzotriazol-1-yl)phenylmethane | - | semanticscholar.orgmdpi.com |

| (Benzotriazol-1-yl)methanone, Pyridine-2-carboxaldehyde | CoCl2 | Bis(benzotriazol-1-yl)pyridin-2-ylmethane | - | semanticscholar.orgmdpi.com |

| 1-([5-Phenyl-1,3,4-oxadiazol-2-yl]methyl)-1H-benzotriazole | 1. n-BuLi 2. Ethyl crotonate | Ethyl 4-(1H-benzotriazol-1-yl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)butanoate | 82 | researchgate.net |

| 1-([5-Phenyl-1,3,4-oxadiazol-2-yl]methyl)-1H-benzotriazole | 1. n-BuLi 2. Benzyl bromide | 1-(1-Benzyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl)-1H-benzotriazole | 85 | researchgate.net |

Heterocycle Annulation and Ring Expansion

The benzotriazole moiety itself serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. While direct examples starting from 1H-Benzotriazole,1,1'-methylenebis- are not extensively documented, the principles of benzotriazole-mediated heterocycle synthesis are broadly applicable. These reactions often involve the benzotriazole group acting as a leaving group or participating in ring-closing reactions.

One common strategy involves the intramolecular cyclization of substituted benzotriazole derivatives. For instance, the synthesis of benzo-fused N-heterocycles can be achieved through various palladium-catalyzed or other transition-metal-catalyzed reactions that facilitate ring closure onto the benzotriazole-bearing aromatic ring. organic-chemistry.org

Ring expansion reactions represent another avenue for constructing larger heterocyclic frameworks. Although specific examples for 1H-Benzotriazole,1,1'-methylenebis- are scarce, general methodologies for ring expansion of six-membered heterocyclic rings to seven- or eight-membered rings are well-established and could potentially be adapted. mdpi.com

Furthermore, the benzotriazole ring can be cleaved under certain conditions to generate reactive intermediates that can then be trapped to form new heterocyclic rings. This "Benzotriazole Ring Cleavage (BtRC)" approach has been utilized in the synthesis of diverse molecular targets. researchgate.net

Side-Chain Modifications and Substituent Effects

The introduction of substituents onto the benzotriazole rings of 1H-Benzotriazole,1,1'-methylenebis- can significantly influence its chemical properties and reactivity. These modifications can be introduced either before or after the formation of the methylene-bridged dimer.

The reactivity of side chains attached to the benzotriazole core has been demonstrated in related systems. For example, in 1-( researchgate.netresearchgate.nettsijournals.comoxadiazol-2-ylmethyl)-1H-benzotriazoles, the methylene group can be functionalized, and the oxadiazole ring can undergo nucleophilic substitution, leading to the formation of triazole derivatives. researchgate.net Specifically, reaction with benzylamine (B48309) can convert the oxadiazole into a 1,2,4-triazole (B32235) ring. researchgate.net

The synthesis of substituted bis(benzotriazol-1-yl)methane derivatives allows for the introduction of a wide range of functionalities. For example, starting with substituted benzaldehydes in the cobalt-catalyzed reaction mentioned earlier would lead to a variety of aryl-substituted bis(benzotriazolyl)methanes, each with unique electronic and steric properties that could influence subsequent reactions. semanticscholar.orgmdpi.com

Advanced Analytical Methodologies for Characterizing 1h Benzotriazole,1,1 Methylenebis in Complex Systems

Chromatographic Techniques for Separation and Quantification

There is a notable absence of published, peer-reviewed studies that specifically detail the chromatographic separation and quantification of 1H-Benzotriazole, 1,1'-methylenebis- . While chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are commonly employed for the analysis of benzotriazole (B28993) derivatives, specific methods validated for the 1,1'-methylenebis- isomer are not documented in the available scientific literature.

For context, methods for a different isomer, 1H-Benzotriazole, 5,5'-methylenebis- , have been described. For instance, a reverse-phase HPLC method using a C18 or Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid has been suggested for the 5,5'-isomer. sielc.com However, due to the structural differences between the 1,1'- and 5,5'- isomers, these conditions cannot be assumed to be applicable or optimized for 1H-Benzotriazole, 1,1'-methylenebis- . The position of the methylene (B1212753) bridge significantly influences the molecule's polarity and chromatographic behavior. Without specific studies, retention times, optimal mobile phase compositions, and detection parameters for 1H-Benzotriazole, 1,1'-methylenebis- remain undetermined.

No specific data tables for validated chromatographic methods, including retention times, limits of detection (LOD), and limits of quantification (LOQ) for 1H-Benzotriazole, 1,1'-methylenebis- , could be compiled due to the lack of available research.

Spectroscopic Techniques for Structural Elucidation in situ

Detailed in-situ spectroscopic studies for the structural elucidation of 1H-Benzotriazole, 1,1'-methylenebis- are not present in the accessible body of scientific research. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the structure of newly synthesized or isolated compounds, published spectra and their interpretations specifically for the 1,1'-methylenebis- isomer are not available.

The structural elucidation would require, at a minimum:

¹H and ¹³C NMR spectroscopy to confirm the connectivity of the benzotriazole rings through the methylene bridge at the N1 positions and to characterize the aromatic protons and carbons.

IR spectroscopy to identify characteristic functional group vibrations, such as the C-H stretches of the methylene bridge and the aromatic rings, and the N-N/N=N vibrations of the triazole ring.

High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

Without such published data, a definitive spectroscopic characterization of 1H-Benzotriazole, 1,1'-methylenebis- cannot be presented.

Electroanalytical Methods for Redox Behavior Studies

There is no specific information available in the scientific literature regarding the electroanalytical investigation of the redox behavior of 1H-Benzotriazole, 1,1'-methylenebis- . Studies on other benzotriazole derivatives have shown that the triazole moiety can be electrochemically active, and its redox potential is sensitive to the nature and position of substituents on the benzotriazole ring system. osti.gov

Investigations using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or other electrochemical methods would be necessary to determine key parameters for 1H-Benzotriazole, 1,1'-methylenebis- , including:

Oxidation and reduction potentials.

The reversibility of the redox processes.

The kinetics of electron transfer.

Such studies would provide insight into its stability, potential for use in applications like corrosion inhibition or electronic materials, and its environmental fate. However, no such research findings have been published for this specific compound. Therefore, no data on its redox properties can be provided.

Future Directions and Emerging Research Avenues for 1h Benzotriazole,1,1 Methylenebis Chemistry

Novel Synthetic Paradigms

Traditional methods for synthesizing bis(benzotriazolyl)alkanes are being succeeded by more innovative and efficient synthetic strategies. Research is moving towards paradigms that offer greater selectivity, yield, and safety.

One of the most promising novel approaches is the cobalt-catalyzed synthesis of bis(benzotriazol-1-yl)methane derivatives. This method involves reacting bis(benzotriazol-1-yl)methanone (B1598607) with an appropriate aldehyde, using cobalt(II) chloride (CoCl₂) as a catalyst under neat (solvent-free) conditions. sciforum.netmdpi.com This reaction proceeds via the formation of new carbon-carbon bonds and has been successfully used to prepare compounds like bis(benzotriazol-1-yl)phenylmethane. sciforum.net The crucial role of the metal center is believed to be the coordination to the free nitrogen atoms, which activates the N-C(O) bonds in the methanone (B1245722) skeleton for subsequent reaction. sciforum.net

Other established, yet still relevant, synthetic routes include:

The reaction of sodium benzotriazolate with 1-chloromethylbenzotriazole. researchgate.net

The condensation of 1-hydroxymethylbenzotriazole with benzoyl chloride. researchgate.net

Alkylation using a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), which is considered a general method that avoids highly dangerous or expensive reagents. researchgate.net

Furthermore, inspiration from analogous heterocyclic systems points toward new possibilities. For instance, a high-yielding, one-pot synthesis for bis(1H-indazol-1-yl)methane has been developed using 3d-metal catalysts with DMSO serving as the methylene (B1212753) source. mdpi.com The transfer of this paradigm to the benzotriazole (B28993) system could provide a simple and inexpensive pathway, expanding the toolkit for creating these valuable ligands. mdpi.com

Multidisciplinary Applications in Emerging Technologies

The unique structural characteristics of 1H-Benzotriazole,1,1'-methylenebis- make it a versatile building block, particularly in coordination chemistry, with potential applications in catalysis and advanced materials.

The primary emerging application lies in its use as a flexible bidentate ligand . researchgate.net Due to the two benzotriazole moieties, the molecule can chelate to metal centers, acting as a neutral "homoscorpionate" ligand. sciforum.net This has been demonstrated in the assembly of new copper(II) coordination polymers, where the ligand links metal centers through its N(3) and N(3') atoms. researchgate.net The resulting complexes can exhibit varied structures, such as layered or binuclear formations, depending on the reaction conditions and the metal salt used. researchgate.net

While the direct catalytic activity of 1H-Benzotriazole,1,1'-methylenebis- complexes is a nascent field of study, the well-documented catalytic applications of analogous bis(pyrazol-1-yl)methane systems provide a clear roadmap for future research. sciforum.net These related complexes are effective in homogeneous catalysis for reactions such as ethylene (B1197577) oligomerization and polymerization. sciforum.netnih.gov It is anticipated that metal complexes of 1H-Benzotriazole,1,1'-methylenebis- could be tailored for similar catalytic processes, including oxidation reactions and the production of biodegradable polymers. ulisboa.pt

In the realm of materials science, the ability of this compound to act as a linker in forming coordination polymers is a significant area of development. researchgate.net Coordination polymers are crystalline materials with tunable properties, and the conformational flexibility of the methylene bridge in 1H-Benzotriazole,1,1'-methylenebis- could lead to novel network topologies with potential applications in gas storage, separation, or sensing.

Green and Sustainable Chemistry Initiatives

The development of environmentally benign chemical processes is a global priority. Research into the synthesis of 1H-Benzotriazole,1,1'-methylenebis- is beginning to incorporate green chemistry principles to enhance sustainability.

A notable advancement is the use of solvent-free reaction conditions . The cobalt-catalyzed synthesis from bis(benzotriazol-1-yl)methanone is performed "neat," meaning it proceeds without a solvent, thereby drastically reducing chemical waste and simplifying product purification. sciforum.netmdpi.com This aligns with the core green chemistry goal of waste prevention.

Furthermore, there is a conscious effort to avoid hazardous reagents . For example, the synthesis of the precursor bis(benzotriazol-1-yl)methanone can be achieved using triphosgene (B27547) in a contained system, which is an improvement over older methods that may have used more hazardous materials like phosgene (B1210022) gas directly. sciforum.net The use of simple, inexpensive, and less hazardous reagents, such as in the superbasic medium (KOH/DMSO) alkylation method, contributes to a more sustainable chemical lifecycle. researchgate.net

Advanced Computational and Data Science Approaches

Computational chemistry and data science are becoming indispensable tools for accelerating the discovery and understanding of new molecules. For 1H-Benzotriazole,1,1'-methylenebis- and its derivatives, these approaches offer powerful insights into structure, reactivity, and potential applications.

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of these molecules. mdpi.com These studies provide definitive data on bond lengths, bond angles, and the dihedral angles between the benzotriazole rings, which are crucial for understanding the ligand's conformational flexibility and how it coordinates to metal centers. researchgate.netnih.gov For instance, in bis(benzotriazol-1-yl)phenylmethane, the dihedral angle between the two benzotriazole rings was found to be 76.49(3)°. sciforum.net

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and predict the properties of these compounds. researchgate.netnih.gov Although detailed DFT studies specifically on 1H-Benzotriazole,1,1'-methylenebis- are still emerging, research on related benzotriazole derivatives demonstrates the utility of these methods. researchgate.net DFT calculations can be used to:

Optimize molecular geometries in the gas phase and in solution.

Investigate reaction mechanisms and transition states. nih.gov

Calculate electronic properties such as HOMO-LUMO energy gaps, which relate to the molecule's reactivity and spectroscopic behavior. researchgate.net

Model the electronic structure of resulting metal complexes to understand their properties, such as luminescence. researchgate.net

Hirshfeld surface analysis is another computational technique that has been applied to related systems to visualize and quantify intermolecular interactions, such as non-classical hydrogen bonds, which govern how the molecules pack in the solid state. researchgate.net The application of these advanced computational tools will undoubtedly accelerate the rational design of new catalysts and materials based on the 1H-Benzotriazole,1,1'-methylenebis- scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benzotriazole,1,1'-methylenebis- in laboratory settings?

- Methodological Answer : The synthesis of 1H-Benzotriazole derivatives typically involves condensation reactions. For example, aromatic multiamide derivatives like N,N′-bis(1H-benzotriazole) terephthalic acid acethydrazide (PB) are synthesized using 1H-benzotriazole and dicarboxylic acids under reflux conditions in ethanol, followed by purification via recrystallization . Reaction parameters (e.g., temperature, solvent, stoichiometry) must be optimized to avoid side products.

Q. How is 1H-Benzotriazole,1,1'-methylenebis- characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Key characterization methods include:

- FTIR : To confirm functional groups (e.g., amide C=O stretching at ~1650 cm⁻¹) .

- NMR : For structural elucidation of proton environments (e.g., aromatic protons in benzotriazole rings at δ 7.2–8.1 ppm) .

- Thermogravimetric Analysis (TGA) : To assess thermal stability, with decomposition temperatures reported in the range of 250–300°C .

- DSC : To study crystallization behavior in polymer composites, showing increased onset crystallization temperatures (e.g., from 126.3°C to higher values with nucleating agents) .

Q. What role does 1H-Benzotriazole,1,1'-methylenebis- play in polymer crystallization studies?

- Methodological Answer : Derivatives like N,N′-bis(1H-benzotriazole) adipic acid acethydrazide act as nucleating agents in poly(L-lactide) (PLLA), significantly improving crystallization rates. DSC studies show a shift in onset crystallization temperature (To) from ~100°C to 126.3°C at 1 wt% loading, attributed to heterogeneous nucleation . Experimental validation involves blending the compound with PLLA via melt mixing and analyzing non-isothermal crystallization kinetics.

Advanced Research Questions

Q. How do adsorption capacities of 1H-Benzotriazole,1,1'-methylenebis- vary across adsorbent materials, and what models explain these differences?

- Methodological Answer : Adsorption efficiency depends on adsorbent porosity and surface chemistry. For instance, ZIF-8 (a zeolitic imidazolate framework) exhibits adsorption capacities of 298.5 mg/g for benzotriazole derivatives, following pseudo-second-order kinetics and Langmuir isotherm models . Discrepancies in capacities (e.g., 396.8 mg/g for 5-tolyltriazole) may arise from differences in hydrophobicity and π-π interactions. Comparative studies should include BET surface area analysis and competitive adsorption experiments with coexisting ions.

Q. What contradictions exist in the thermal stability data of 1H-Benzotriazole,1,1'-methylenebis- derivatives, and how can they be resolved?

- Methodological Answer : Some studies report decomposition temperatures around 250°C , while others suggest higher stability (>300°C). These discrepancies may stem from variations in heating rates, atmospheric conditions (e.g., N₂ vs. air), or sample purity. Resolving this requires standardized TGA protocols and complementary techniques like evolved gas analysis (EGA) to identify decomposition pathways .

Q. What experimental parameters optimize the photocatalytic degradation of 1H-Benzotriazole,1,1'-methylenebis- in aqueous environments?

- Methodological Answer : UV-irradiated TiO₂ effectively degrades benzotriazole derivatives. Key parameters include:

- pH : Degradation rates peak at pH 3–5 due to optimal TiO₂ surface charge and hydroxyl radical generation .

- Catalyst Loading : 1.0 g/L TiO₂ achieves >90% mineralization within 120 minutes .

- Light Intensity : Higher UV flux (e.g., 365 nm, 15 mW/cm²) accelerates reaction kinetics.

- Analytical Validation : Use HPLC-MS to track intermediates and TOC analysis to confirm complete mineralization .

Q. How does the presence of 1H-Benzotriazole,1,1'-methylenebis- affect the mechanical properties of polymer composites?

- Methodological Answer : While 1H-Benzotriazole derivatives enhance crystallization, excessive loading (>2 wt%) may reduce mechanical strength due to agglomeration. Tensile testing and dynamic mechanical analysis (DMA) reveal that 1 wt% PB in PLLA increases Young’s modulus by 15% but decreases elongation at break by 20% . Mitigation strategies include surface modification of the nucleating agent or using compatibilizers.

Data Contradiction Analysis

Q. Why do adsorption capacities for benzotriazole derivatives differ between ZIF-8 and activated carbon?

- Analysis : ZIF-8’s microporous structure and high surface area (~1500 m²/g) favor physisorption via van der Waals forces, while activated carbon relies on mesopores and hydrophobic interactions. Discrepancies in reported capacities (e.g., 298.5 mg/g for ZIF-8 vs. 150 mg/g for activated carbon) highlight the need for material-specific optimization .

Q. How can conflicting reports on the environmental persistence of 1H-Benzotriazole,1,1'-methylenebis- be reconciled?

- Analysis : Some studies indicate rapid photocatalytic degradation , while others detect benzotriazoles in groundwater . These contradictions arise from variable degradation conditions (e.g., sunlight exposure, microbial activity). Standardized biodegradation assays (e.g., OECD 301F) and long-term environmental monitoring are recommended .

Methodological Best Practices

- Synthesis : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates .

- Characterization : Cross-validate thermal data (DSC/TGA) with multiple heating rates to avoid artifacts .

- Environmental Studies : Include control experiments to distinguish abiotic vs. biotic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.